3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol
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Overview
Description
3-(2-Hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol is a complex organic compound with a unique structure that combines a hydroxyphenyl group, a nitroethyl group, and a pyrazol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications to obtain the final product. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(2-Hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Hydroxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
- (2E)-3-(2-hydroxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one
Uniqueness
3-(2-Hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and applications. Compared to similar compounds, it offers distinct properties that make it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
5-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-6-8-12(9-7-11)14(10-21(24)25)16-17(19-20-18(16)23)13-4-2-3-5-15(13)22/h2-9,14,22H,10H2,1H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJOHIRNKHTCMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NNC2=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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